
RauniticineoxindoleB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RauniticineoxindoleB is a complex indole alkaloid derived from the plant genus Uncaria, commonly found in tropical regions. This compound is known for its unique chemical structure and potential therapeutic properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RauniticineoxindoleB typically involves multiple steps, starting from simpler indole derivatives. Key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Functionalization: Introduction of functional groups such as hydroxyl, methoxy, and carbonyl groups at specific positions on the indole ring.
Oxindole formation: Oxidation of the indole ring to form the oxindole structure, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and biocatalysis might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: RauniticineoxindoleB undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Introduction of different substituents on the indole ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxindole derivatives, while reduction can produce different hydroxylated compounds.
Applications De Recherche Scientifique
RauniticineoxindoleB has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study indole chemistry and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of RauniticineoxindoleB involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, such as superoxide dismutase and catalase. It may also interact with signaling molecules like cytokines and growth factors.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory signaling cascades, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
RauniticineoxindoleB can be compared with other similar indole alkaloids, such as:
Mitraphylline: Another indole alkaloid with similar biological activities but different structural features.
Speciophylline: Shares some structural similarities but has distinct pharmacological properties.
Isopteropodine: A stereoisomer of this compound with different biological effects.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potent biological activities. Its distinct structure allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in various scientific fields.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
methyl (1R,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14+,18+,21-/m1/s1 |
Clé InChI |
JMIAZDVHNCCPDM-FTHPTINMSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
SMILES canonique |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



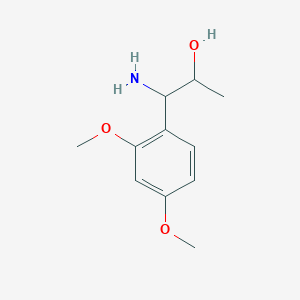

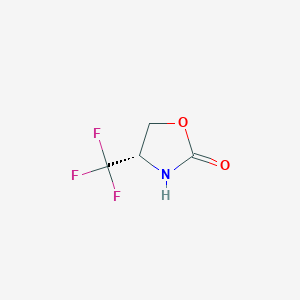
![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
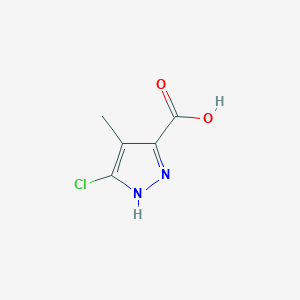
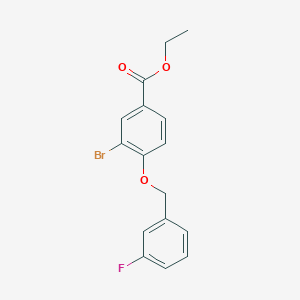
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13025464.png)

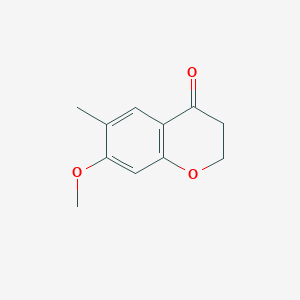
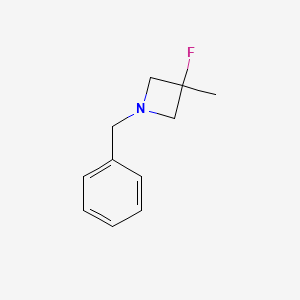

![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)

